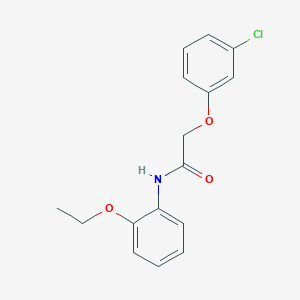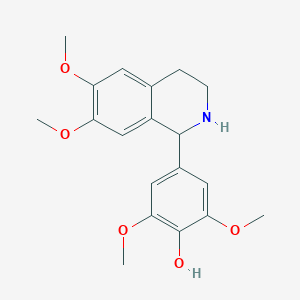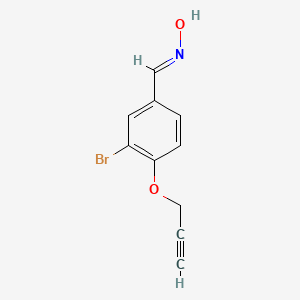![molecular formula C18H18N2O2S B5540342 1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5540342.png)
1-[2-methoxy-4-(methylthio)benzoyl]-5,6-dimethyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions, offering insights into the complexity and versatility of these compounds. For instance, the synthesis of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives demonstrates the intricate steps involved, including the determination of structures through FTIR, (1)H NMR, and mass spectroscopy (Gowda et al., 2009). This process is pivotal for generating compounds with potential chemotherapeutic properties.
Molecular Structure Analysis
The structural analysis of benzimidazole derivatives is critical for understanding their chemical behavior and potential applications. Studies employing techniques like crystal structure analysis provide detailed insights into the molecular arrangement and interactions within these compounds. For example, research on the crystal structures of two 1H-benzo[d]imidazole derivatives offers a comprehensive look at their molecular structures, highlighting the importance of structural analysis in predicting compound reactivity and stability (Ghichi et al., 2023).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, leading to the formation of new compounds with diverse properties. The reactivity of these derivatives is influenced by their molecular structure, as seen in the synthesis of 5,6-dimethyl-2-(5-methylthiophen-2-yl)-1-[(5-methylthiophen-2-yl)methyl]-1H-benzimidazole, which showcases the T-shaped molecular arrangement and its implications on chemical reactivity (Geiger & Isaac, 2014).
科学的研究の応用
Anticancer Potential
Research has identified certain benzimidazole derivatives to have anticancer properties. For example, derivatives synthesized through the reaction of Schiff base with malononitrile showed moderate cytotoxic effects towards HeLa cells, indicating potential applications in cancer research and therapy (El‐Shekeil, Obeid, & Al-Aghbari, 2012).
Antineoplastic and Antifilarial Agents
Benzimidazole derivatives have been synthesized and demonstrated significant growth inhibition in L1210 cells, indicating potential as antineoplastic and antifilarial agents. This class of compounds shows promise for the development of new therapies against cancer and filarial infections (Ram, Wise, Wotring, Mccall, & Townsend, 1992).
Antimicrobial Activity
The synthesis and study of novel derivatives have expanded the understanding of antimicrobial activities against various microorganisms. For instance, new heterocyclic compounds have been evaluated for antimicrobial activity, broadening the scope of benzimidazole derivatives in combating microbial infections (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Antileukemic Agents
Some benzimidazole derivatives have been synthesized and evaluated for their potential as chemotherapeutic agents against leukemia. These compounds, upon structural determination, induced significant cell death in leukemic cells, showcasing their potential as antileukemic agents (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).
Antifungal Agents
The synthesis of dimethylpyrimidin-derivatives has demonstrated biological activity against fungi like Aspergillus terreus and Aspergillus niger, indicating the potential development of antifungal agents based on benzimidazole derivatives (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017).
特性
IUPAC Name |
(5,6-dimethylbenzimidazol-1-yl)-(2-methoxy-4-methylsulfanylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-7-15-16(8-12(11)2)20(10-19-15)18(21)14-6-5-13(23-4)9-17(14)22-3/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOMYGLZUBFGAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C(=O)C3=C(C=C(C=C3)SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5,6-dimethyl-1H-benzimidazol-1-yl)[2-methoxy-4-(methylsulfanyl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5540262.png)
![1-{2-[(1,9-dioxaspiro[5.5]undec-4-ylamino)methyl]benzyl}pyrrolidin-2-one](/img/structure/B5540267.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5540286.png)
![N'-[(5-methyl-2-furyl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5540303.png)



![ethyl [(4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate](/img/structure/B5540335.png)
![1-{3-[(4-fluorobenzyl)thio]propanoyl}-3-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5540347.png)
![8-(2,5-dimethyl-3-furoyl)-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5540348.png)
![N~1~,N~1~-dimethyl-N~2~-[2-methyl-5-(methylsulfonyl)pyrimidin-4-yl]-1-(3-methyl-2-thienyl)ethane-1,2-diamine](/img/structure/B5540354.png)
![6-(2,4-dimethoxyphenyl)-3-methyl-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazole](/img/structure/B5540357.png)
![9-ethyl-4-hydroxy-11-(trifluoromethyl)-7,8,9,10-tetrahydropyrimido[4',5':4,5]thieno[2,3-b]quinolin-2(1H)-one](/img/structure/B5540364.png)